molecular formula C21H22Cl2N4O3 B10906382 5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide

5-(2-{1-[(4-Butylanilino)carbonyl]-2-oxopropylidene}hydrazino)-2,4-dichlorobenzamide

Cat. No.: B10906382
M. Wt: 449.3 g/mol
InChI Key: QGRCWEFOVFQWPL-SIIDLPCOSA-N
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Description

5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a butylanilino group, a carbonyl group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butylanilino intermediate: This step involves the reaction of 4-butylaniline with a suitable acylating agent to introduce the carbonyl group.

    Hydrazone formation: The intermediate is then reacted with hydrazine to form the hydrazone derivative.

    Condensation reaction: The hydrazone derivative undergoes a condensation reaction with 2,4-dichlorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Butylanilino derivatives: Compounds with similar butylanilino groups.

    Dichlorobenzamide derivatives: Compounds with similar dichlorobenzamide moieties.

Uniqueness

5-(2-{(E)-1-[(4-BUTYLANILINO)CARBONYL]-2-OXOPROPYLIDENE}HYDRAZINO)-2,4-DICHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H22Cl2N4O3

Molecular Weight

449.3 g/mol

IUPAC Name

5-[[(E)-1-(4-butylanilino)-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C21H22Cl2N4O3/c1-3-4-5-13-6-8-14(9-7-13)25-21(30)19(12(2)28)27-26-18-10-15(20(24)29)16(22)11-17(18)23/h6-11,28H,3-5H2,1-2H3,(H2,24,29)(H,25,30)/b19-12+,27-26?

InChI Key

QGRCWEFOVFQWPL-SIIDLPCOSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C(=C(/C)\O)/N=NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl

Origin of Product

United States

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